2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Properties
IUPAC Name |
2-pyridin-4-yl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-10-3-1-2-9-11(10)16-12(14-9)8-4-6-13-7-5-8/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMYBXRSPBYMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566048 | |
| Record name | 2-(Pyridin-4-yl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154404-90-7 | |
| Record name | 5,6-Dihydro-2-(4-pyridinyl)-7(4H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154404-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-4-yl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct introduction of the pyridin-4-yl group via arylation is achievable using palladium-catalyzed coupling reactions. The parent compound, 5,6-dihydrobenzo[d]thiazol-7(4H)-one, undergoes Suzuki-Miyaura coupling with 4-pyridinylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) . Optimal conditions involve refluxing in a 1:1 dioxane/water mixture for 12 hours, yielding 2-(pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one in ~65% yield . Alternatively, Ullmann-type coupling with 4-iodopyridine and CuI/L-proline catalytic systems at 110°C in DMSO achieves moderate yields (50–55%) .
Table 1: Arylation Methods Comparison
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O | 100°C | 65 |
| Ullmann Coupling | CuI/L-proline | DMSO | 110°C | 55 |
Catalytic Ring-Closure Approaches
Magnetically recoverable nanocatalysts enhance efficiency in thiazole ring formation. For example, Ca/4-MePy-IL@ZY-Fe, a zeolite-supported ionic liquid catalyst, facilitates the one-pot synthesis of 2-amino thiazoles from ketones, thiourea, and halides . Adapting this method, cyclohexanone derivatives react with 4-pyridinyl thiourea and α-haloketones under microwave irradiation (100°C, 30 min) to yield the target compound in 78% yield . The catalyst’s magnetic properties enable facile separation, reducing purification steps.
High-Pressure Synthesis for Enhanced Efficiency
High-pressure conditions in Q-Tube reactors accelerate cyclocondensation kinetics. A protocol involving 4-thiazolidinones and 3-oxo-2-(pyridin-4-yl)hydrazonopropanals at 120°C and 15 psi achieves 85% conversion within 2 hours . The pressurized environment suppresses side reactions, improving regioselectivity for the 2-pyridinyl substitution.
Table 2: High-Pressure vs. Ambient Conditions
| Parameter | High-Pressure | Ambient |
|---|---|---|
| Temperature | 120°C | 80°C |
| Pressure | 15 psi | 1 atm |
| Reaction Time | 2 h | 12 h |
| Yield | 85% | 43% |
Functionalization via Hydrazonoyl Halide Intermediates
Hydrazonoyl halides enable modular assembly of the thiazole ring. Reacting 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide (3 ) with 4-pyridinylhydrazonoyl chloride in ethanol/triethylamine forms the corresponding thiazole derivative (70% yield) . This method offers flexibility in introducing diverse substituents but requires stringent control over stoichiometry to avoid over-alkylation.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Efficiency
| Method | Yield (%) | Scalability | Catalyst Reusability |
|---|---|---|---|
| Suzuki-Miyaura | 65 | High | Low |
| Catalytic Ring-Closure | 78 | Moderate | High |
| High-Pressure | 85 | High | N/A |
The high-pressure Q-Tube method emerges as the most efficient, balancing yield and reaction time. However, catalytic approaches using recoverable nanocatalysts (e.g., Ca/4-MePy-IL@ZY-Fe) are preferable for sustainable manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research involving various derivatives of 5,6-dihydrobenzo[d]thiazol-7(4H)-one has demonstrated promising cytotoxic effects against several cancer cell lines.
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In a notable study, synthesized compounds exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values as low as 6.31 μM against MCF-7 cells. These findings suggest that modifications to the thiazole structure can enhance anticancer efficacy, making it a viable candidate for further drug development .
Allosteric Modulation of GPCRs
Another promising application of 2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one lies in its ability to act as an allosteric modulator of G-protein coupled receptors (GPCRs). GPCRs are crucial in various physiological processes and are common targets for drug discovery.
- Research Findings :
- The compound has been shown to modulate GPCR activity in the central nervous system (CNS), indicating potential therapeutic applications in treating CNS disorders.
- Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, offering a nuanced approach to drug design .
Neuroprotective Effects
Preliminary investigations into the neuroprotective properties of thiazole derivatives suggest that they may offer protection against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment for conditions such as Alzheimer's and Parkinson's disease.
- Mechanism of Action :
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- 2-(Pyridin-3-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- 2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-6(4H)-one
Uniqueness
2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable compound for developing selective inhibitors or activators in medicinal chemistry .
Biological Activity
2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a pyridine ring fused to a benzothiazole moiety, which enhances its potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound is characterized by a unique substitution pattern that influences its binding affinity and selectivity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activity through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Binding : The compound can bind to receptors, influencing cellular signaling pathways.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For example, research utilizing the MTT assay demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 7.95 |
| A549 (Lung Cancer) | 6.31 |
| HCT-116 (Colon Cancer) | Moderate |
These results indicate a promising profile for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown notable antimicrobial properties. Studies have revealed that it exhibits activity against several bacterial strains, suggesting its potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests a role in managing inflammatory diseases.
Case Studies and Research Findings
Several case studies have explored the biological activities of this compound:
- Cytotoxicity Study : A study on the cytotoxic effects on breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in significant cell death compared to control groups .
- Antimicrobial Testing : In vitro assays showed that the compound inhibited growth in multiple bacterial strains, indicating broad-spectrum antimicrobial activity.
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, further supporting its anti-inflammatory claims .
Q & A
Q. Advanced Research Focus
- pH-dependent degradation : The compound remains stable at pH 7.4 (simulating blood) but degrades in gastric fluid (pH 1.2), necessitating enteric coatings for oral delivery .
- Metabolic stability : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the pyridyl group, requiring co-administration with inhibitors like ketoconazole to prolong half-life .
What computational tools are effective for predicting binding modes to biological targets?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Glide simulates interactions with HIV protease or kinase domains, prioritizing residues like Asp25 (HIV protease) for mutagenesis validation .
- QSAR models : Hammett constants (σ) of substituents correlate with IC₅₀ values, enabling predictive optimization .
How can crystallographic data resolve contradictions in reported spectral assignments?
Advanced Research Focus
Discrepancies in NMR assignments (e.g., diastereotopic protons in the dihydrobenzo ring) are resolved via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
